3-(3,4-Dimethoxyphenyl)-5-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole

Description

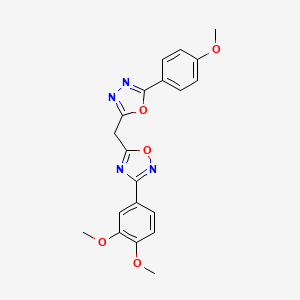

3-(3,4-Dimethoxyphenyl)-5-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole is a hybrid heterocyclic compound featuring two distinct oxadiazole cores: a 1,3,4-oxadiazole ring and a 1,2,4-oxadiazole ring. The 1,3,4-oxadiazole moiety is substituted with a 4-methoxyphenyl group, while the 1,2,4-oxadiazole ring is linked to a 3,4-dimethoxyphenyl group via a methyl bridge. Oxadiazoles are widely studied for their biological activities, including MAO inhibition, anticonvulsant, and anti-inflammatory effects, making this compound a candidate for further medicinal exploration .

Properties

IUPAC Name |

2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O5/c1-25-14-7-4-12(5-8-14)20-23-22-18(28-20)11-17-21-19(24-29-17)13-6-9-15(26-2)16(10-13)27-3/h4-10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVJTHHTEILCEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-5-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole typically involves multiple steps:

Formation of the 1,3,4-Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via nucleophilic aromatic substitution reactions, where methoxy-substituted phenyl halides react with nucleophiles.

Final Assembly: The final step involves coupling the two oxadiazole rings through a methylene bridge, often using reagents like formaldehyde or other methylene donors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy groups can undergo oxidation to form corresponding phenols or quinones.

Reduction: The oxadiazole rings can be reduced under specific conditions to form amines or other reduced derivatives.

Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.

Major Products

Oxidation Products: Phenols, quinones.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Properties

- Mechanism of Action : The 1,3,4-oxadiazole scaffold is known for its ability to inhibit various enzymes and growth factors involved in cancer proliferation. These include thymidylate synthase, histone deacetylases (HDAC), and telomerase. By targeting these pathways, oxadiazole derivatives can exert significant antiproliferative effects on cancer cells .

-

Case Studies :

- A study highlighted the synthesis of various oxadiazole derivatives that exhibited high cytotoxicity against multiple cancer cell lines. For instance, compounds with modifications at the 5-position showed enhanced activity against leukemia and solid tumors .

- Another research effort focused on hybridizing oxadiazoles with other anticancer pharmacophores, resulting in compounds that demonstrated selective interactions with nucleic acids and proteins involved in tumor growth .

Other Biological Activities

Beyond anticancer applications, oxadiazole derivatives have shown promise in:

- Antimicrobial Activity : Some studies indicate that modifications to the oxadiazole ring can enhance antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Certain derivatives have been reported to exhibit anti-inflammatory activities through inhibition of pro-inflammatory mediators.

Structure-Activity Relationship (SAR)

The effectiveness of 3-(3,4-Dimethoxyphenyl)-5-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole can be attributed to its structural components:

- Dimethoxy and Methoxy Substituents : These groups enhance lipophilicity and improve interaction with biological targets.

- Oxadiazole Core : The presence of the oxadiazole ring is crucial for biological activity due to its ability to stabilize interactions with biomolecules.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of the oxadiazole ring through cyclization reactions.

- Introduction of methoxy substituents via methylation or other functionalization techniques.

- Characterization methods such as NMR spectroscopy and mass spectrometry to confirm structure and purity.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The methoxy groups and oxadiazole rings can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological targets.

Comparison with Similar Compounds

Key Observations :

Comparison :

- The target compound’s synthesis may require multi-step protocols due to its bifunctional structure, whereas simpler analogs (e.g., 5b) are synthesized in fewer steps .

Pharmacological Activities

Inferences :

- The dichlorophenyl analog’s MAO-B inhibition highlights the impact of electron-withdrawing groups on enzyme selectivity, whereas methoxy groups may shift activity toward other targets .

Physicochemical Properties

- Solubility : Methoxy groups enhance solubility in polar solvents compared to chlorinated derivatives (e.g., 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole) .

- Stability : The methyl bridge may reduce steric strain compared to compounds with direct aryl-aryl linkages.

- Crystallinity : Analogous compounds like 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine form hydrogen-bonded networks, suggesting the target compound may exhibit similar crystalline behavior .

Biological Activity

The compound 3-(3,4-Dimethoxyphenyl)-5-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential mechanisms of action.

Structural Characteristics

The molecular structure of the compound can be represented as follows:

- Molecular Formula: CHNO

- Molecular Weight: 372.40 g/mol

The presence of multiple methoxy groups and the oxadiazole moiety suggests a potential for significant biological interaction due to increased lipophilicity and ability to interact with various biological targets.

Biological Activity Overview

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a broad spectrum of biological activities including:

- Anticancer Activity: Many studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms such as enzyme inhibition and interaction with nucleic acids.

- Antimicrobial Properties: Some compounds within this class show efficacy against bacterial and fungal pathogens.

- Anti-inflammatory Effects: Certain derivatives have been noted for their ability to reduce inflammation markers in vitro.

Anticancer Mechanisms

The anticancer activity of this compound may be attributed to several mechanisms:

- Inhibition of Key Enzymes:

- Induction of Apoptosis:

- Cell Cycle Arrest:

Case Studies and Research Findings

Several studies have explored the biological activity of similar oxadiazole derivatives:

Q & A

Q. What are the optimal synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-5-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole?

The synthesis of this compound typically involves cyclization reactions starting from amidoxime and carboxylic acid derivatives. For example:

- Step 1 : Prepare the amidoxime precursor by reacting 4-methoxyphenylcarboxylic acid with hydroxylamine.

- Step 2 : Cyclize the amidoxime with a dimethoxyphenyl-substituted nitrile in the presence of a dehydrating agent (e.g., POCl₃) to form the oxadiazole core.

- Step 3 : Functionalize the methyl bridge via nucleophilic substitution or coupling reactions.

Key considerations : Optimize reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Purification often requires column chromatography or recrystallization .

Q. How can researchers characterize the molecular structure of this compound?

Use a combination of spectroscopic and analytical techniques :

- NMR : Assign proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) and verify connectivity via 2D-COSY/HMBC .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~450) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions for structural validation (if single crystals are obtainable) .

Q. What preliminary biological screening methods are recommended for this compound?

- In vitro assays :

- Molecular Docking : Screen against targets like COX-2 or EGFR kinase to predict binding affinity .

Data Interpretation : Compare IC₅₀ values with reference drugs (e.g., doxorubicin for cytotoxicity) and analyze dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound?

-

Modify substituents :

-

Use computational tools : Perform DFT calculations to predict electronic properties and correlate with bioactivity .

Q. How to resolve contradictions in biological activity data across studies?

Case Example : Discrepancies in antimicrobial efficacy may arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) .

- Compound purity : Validate via HPLC (≥95% purity) to exclude impurities affecting results .

- Strain specificity : Test against genetically diverse microbial panels .

Statistical Approach : Apply ANOVA or multivariate analysis to identify significant variables .

Q. What strategies improve the pharmacokinetic profile of this compound?

- Solubility enhancement :

- Use co-solvents (e.g., PEG 400) or formulate as nanoparticles .

- Metabolic stability :

- In vivo testing :

- Conduct pharmacokinetic studies in rodent models to measure bioavailability and half-life .

Q. How to design experiments for studying its mechanism of action in cancer cells?

- Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment .

- Proteomics : Use SILAC labeling to quantify changes in protein expression (e.g., apoptosis regulators) .

- Flow cytometry : Measure cell cycle arrest (e.g., G1/S phase) and apoptosis (Annexin V/PI staining) .

Validation : Knockdown putative targets (e.g., via CRISPR) to confirm functional relevance .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Reaction scalability : Replace toxic reagents (e.g., POCl₃) with greener alternatives (e.g., polymer-supported catalysts) .

- Purification : Transition from column chromatography to recrystallization or continuous flow systems .

- Quality control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.